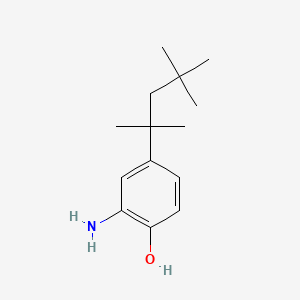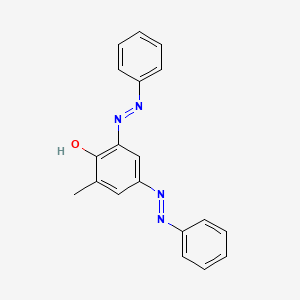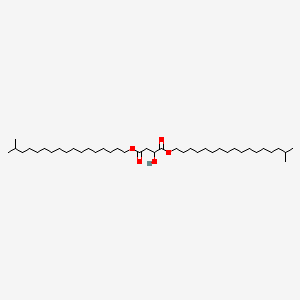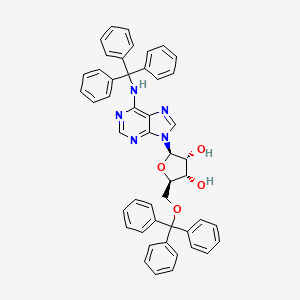
Adenosine, N-(triphenylmethyl)-5'-O-(triphenylmethyl)-
Übersicht
Beschreibung
Adenosine is an endogenous nucleoside formed by the breakdown of adenosine triphosphate (ATP). It plays a crucial role in energy transfer as well as signal transduction in the body . Triphenylmethyl, on the other hand, is a common protecting group used in organic synthesis .
Molecular Structure Analysis
Adenosine consists of an adenine attached to a ribose sugar molecule via a β-N9-glycosidic bond . Triphenylmethyl is a trivalent carbon atom attached to three phenyl groups . The specific structure of “Adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)-” would likely involve the attachment of the triphenylmethyl groups to the adenosine molecule, but without specific information, it’s difficult to provide a detailed analysis.Chemical Reactions Analysis
Triphenylmethyl radicals are known to participate in a variety of chemical reactions, including homolytic cleavage and formation of C−H, C−OH, or C−X bonds . Adenosine, being a part of many biological molecules, is involved in numerous biochemical reactions .Wissenschaftliche Forschungsanwendungen
Biological Roles and Applications
Molecular Functionality : Adenosine, as part of S-adenosylmethionine (SAM), plays a critical role in various biochemical processes. SAM acts as a major biological methyl donor in reactions catalyzed by methyltransferases. It's also used as a source of methylene, amino, ribosyl, and aminopropyl groups in various biosynthetic pathways, highlighting its diverse molecular functionality (Fontecave, Atta, & Mulliez, 2004).
Clinical Applications : Adenosine has several clinical applications. It's used in anesthesia to reduce neuropathic pain and hyperalgesia, akin to morphine or ketamine. It's also used in surgery to induce hypotension and in cardiology as a pulmonary vasodilator for pulmonary hypertension. Furthermore, adenosine assists in the diagnosis and treatment of paroxysmal supraventricular tachycardias and aids in the accurate diagnosis of coronary artery disease (Agteresch, Dagnelie, van den Berg, & Wilson, 1999).
Role in Retinal Vasculogenesis : Adenosine plays a significant role in neonatal dog inner retina during normal vasculogenesis and oxygen-induced retinopathy (OIR). It's implicated in the regulation of vascular development and may have therapeutic potential in conditions like retinopathy of prematurity (ROP) (Lutty, Merges, & McLeod, 2000).
Electrophysiological Impact : Adenosine acts as an antiarrhythmic agent with a very short half-life and specific membrane receptor-mediated effects. Its electrophysiological impact on the myocardium is significant, especially in managing cardiac arrhythmias (Lerman & Belardinelli, 1991).
Modulation of Innate Immune Response : Adenosine modulates innate immune responses during various inflammatory conditions, such as chronic diseases (cancer, asthma) and acute conditions (sepsis, acute lung injury). It exerts these effects by binding to different types of adenosine receptors on innate immune cells (Kumar & Sharma, 2009).
Tissue Function Regulation : Adenosine, as a product of adenine nucleotides dephosphorylation, regulates various physiological functions, including neurotransmission, vasodilation, proliferation, and cell death. It helps protect cells during stress conditions like ischemia (Borowiec, Lechward, Tkacz-Stachowska, & Składanowski, 2006).
Molecular Medicine Applications : Adenosine's role as a signaling molecule in molecular medicine is substantial. It functions as a molecular building block of the genetic code and is part of ATP, the universal energy currency of biological reactions. Adenosine signaling is crucial in therapies for conditions like supraventricular tachycardia (Eltzschig, 2013).
Purinergic Receptor Functions : Adenosine acts as a neuromodulator in brainstem cardiovascular control. It influences heart rate and blood pressure by acting on receptors in the nucleus tractus solitarii (NTS) and area postrema (Tseng, Biaggioni, Appalsamy, & Robertson, 1988).
Wirkmechanismus
Target of Action
The primary targets of Adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)- are the adenosine receptors, specifically A1 and A2 . These receptors are coupled to potassium channels by a guanine nucleotide-binding protein in supraventricular tissue .
Mode of Action
Adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)- acts as a direct agonist at these specific cell membrane receptors . It depresses the activity of the sinoatrial (SA) and atrioventricular (AV) nodes and antagonizes the cyclic adenosine monophosphate (cAMP)-mediated catecholamine stimulation of ventricular muscle . This results in negative chronotropy (slowing of the heart rate) and dromotropy (slowing of conduction velocity within the AV node) .
Biochemical Pathways
The compound’s action affects the pathways related to cardiac rhythm regulation. By depressing SA and AV nodal activity, it influences the electrical conduction system of the heart . This can lead to a decrease in heart rate and potentially terminate certain types of tachycardia.
Pharmacokinetics
The pharmacokinetics of Adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)- is characterized by rapid onset and short duration of action . It must be administered intravenously for effective absorption . The compound is metabolized by red blood cells and endothelial cells, and its half-life is approximately 10 seconds .
Result of Action
The molecular and cellular effects of the compound’s action include the depression of SA and AV nodal activity, antagonism of cAMP-mediated catecholamine stimulation of ventricular muscle, and the opening of potassium channels . These effects can lead to a decrease in heart rate and the termination of certain types of tachycardia.
Zukünftige Richtungen
Adenosine and its receptors are being studied for their potential therapeutic applications in various diseases, including cardiovascular diseases . The use of triphenylmethyl groups in the synthesis of complex organic molecules is also an active area of research . The specific compound “Adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)-” may have unique properties and applications that could be explored in future studies.
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R)-2-[6-(tritylamino)purin-9-yl]-5-(trityloxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H41N5O4/c54-42-40(31-56-48(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39)57-46(43(42)55)53-33-51-41-44(49-32-50-45(41)53)52-47(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36/h1-30,32-33,40,42-43,46,54-55H,31H2,(H,49,50,52)/t40-,42-,43-,46-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQGEEYNQDRTDY-QQJAHVSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@@H]([C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H41N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adenosine, N-(triphenylmethyl)-5'-O-(triphenylmethyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



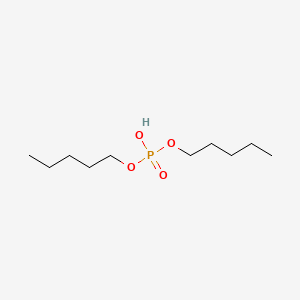
![3-(Chloromethyl)benzo[b]thiophene](/img/structure/B1593900.png)


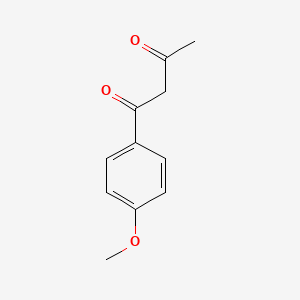
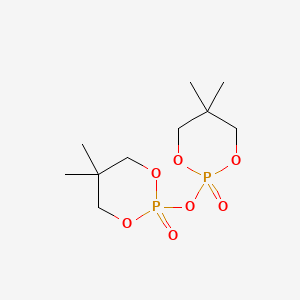
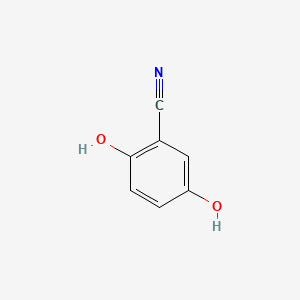
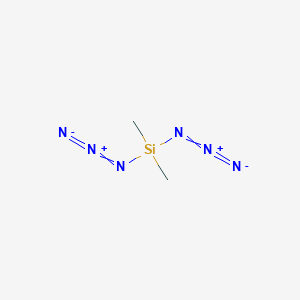
![Ethanone, 1-[4-(pentyloxy)phenyl]-](/img/structure/B1593914.png)
